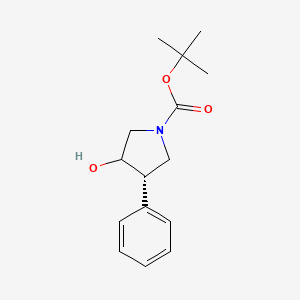

(4S)-tert-Butyl 3-hydroxy-4-phenylpyrrolidine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(4S)-tert-Butyl 3-hydroxy-4-phenylpyrrolidine-1-carboxylate is a chiral compound with significant importance in organic chemistry and pharmaceutical research. This compound features a pyrrolidine ring substituted with a hydroxy group and a phenyl group, making it a versatile intermediate in the synthesis of various biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S)-tert-Butyl 3-hydroxy-4-phenylpyrrolidine-1-carboxylate typically involves the following steps:

Starting Materials: The synthesis begins with readily available starting materials such as tert-butyl acrylate, phenylacetonitrile, and a chiral auxiliary.

Cyclization: The key step involves the cyclization of the intermediate to form the pyrrolidine ring. This is usually achieved through a nucleophilic addition reaction.

Protection and Deprotection: The tert-butyl group is introduced as a protecting group for the carboxylate functionality, which can be removed under acidic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, utilizing optimized reaction conditions and catalysts to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

(4S)-tert-Butyl 3-hydroxy-4-phenylpyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a ketone using reagents like PCC (Pyridinium chlorochromate).

Reduction: The compound can be reduced to form different derivatives, such as amines, using reducing agents like lithium aluminum hydride.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: PCC, Dess-Martin periodinane

Reduction: Lithium aluminum hydride, sodium borohydride

Substitution: Bromine, chlorine, nitrating agents

Major Products Formed

The major products formed from these reactions include ketones, amines, and various substituted aromatic compounds, which can be further utilized in the synthesis of complex molecules.

Scientific Research Applications

Research indicates that (4S)-tert-Butyl 3-hydroxy-4-phenylpyrrolidine-1-carboxylate exhibits several pharmacological effects:

- Neuroprotective Properties : The compound may protect neuronal cells from oxidative stress and apoptosis, suggesting potential use in treating neurodegenerative diseases.

- Anti-inflammatory Activity : Preliminary studies have indicated that it could inhibit pro-inflammatory cytokines, contributing to therapeutic potential in inflammatory conditions.

Applications in Medicinal Chemistry

The unique structure of this compound allows it to serve as a valuable precursor for synthesizing biologically active compounds. Its applications include:

- Development of Novel Therapeutics : Targeting central nervous system disorders by leveraging its neuroprotective properties.

- Exploration as an Anti-inflammatory Agent : Investigating its ability to modulate inflammatory pathways.

Interaction Studies

Understanding how this compound interacts with biological systems is crucial for elucidating its therapeutic potential. Interaction studies focus on:

- Binding Affinity to Neurotransmitter Receptors : Identifying how this compound may influence neurotransmission.

- Effects on Enzyme Activity : Investigating its role in modulating enzyme functions related to neurological pathways.

These studies aim to identify specific therapeutic targets and mechanisms of action, paving the way for future drug development.

Case Studies and Research Findings

Several studies have documented the biological activities and potential therapeutic applications of this compound:

- Neuroprotective Effects : Research demonstrated that this compound could reduce neuronal cell death in models of oxidative stress, indicating its potential use in treating conditions like Alzheimer's disease.

- Anti-inflammatory Mechanisms : Studies showed that this compound could downregulate pro-inflammatory cytokines, suggesting applications in inflammatory diseases.

These findings underscore the compound's versatility and importance in ongoing pharmacological research.

Mechanism of Action

The mechanism of action of (4S)-tert-Butyl 3-hydroxy-4-phenylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and phenyl groups play a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects. The compound’s chiral nature also contributes to its specificity and efficacy in various applications.

Comparison with Similar Compounds

Similar Compounds

- (3R,4S)-tert-Butyl 3-hydroxy-4-phenylpyrrolidine-1-carboxylate

- tert-Butyl 3-hydroxy-4-phenylpyrrolidine-1-carboxylate

- tert-Butyl 3-hydroxy-4-phenylpyrrolidine-1-carboxylate

Uniqueness

(4S)-tert-Butyl 3-hydroxy-4-phenylpyrrolidine-1-carboxylate is unique due to its specific stereochemistry, which imparts distinct reactivity and selectivity in chemical reactions. This makes it a valuable compound in asymmetric synthesis and chiral resolution processes.

Biological Activity

(4S)-tert-Butyl 3-hydroxy-4-phenylpyrrolidine-1-carboxylate is a compound with significant potential in neuropharmacology, characterized by its unique structural features and stereochemistry. This article delves into its biological activities, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.

- Molecular Formula : C₁₅H₂₁NO₃

- Molecular Weight : 263.33 g/mol

- Structure : The compound features a pyrrolidine ring with a tert-butyl group, a hydroxyl group, and a phenyl group.

The biological activity of this compound is largely attributed to its interaction with various neurotransmitter receptors and enzymes involved in neurological pathways. Preliminary studies suggest that it may act as an inhibitor of specific receptors or enzymes, potentially influencing neurotransmitter dynamics and neuroinflammatory processes.

Biological Activities

- Neuropharmacological Effects :

- The compound has shown promise in modulating neurotransmitter systems, particularly in the context of neurodegenerative diseases such as Alzheimer's disease. It may inhibit the aggregation of amyloid-beta peptides, which are implicated in Alzheimer's pathology.

- Enzyme Inhibition :

Study Overview

A series of studies have explored the compound's effects on cell viability and neuroprotection against amyloid-beta toxicity.

Table 1: Summary of In Vitro Studies on Cell Viability

| Study | Cell Type | Treatment | Results |

|---|---|---|---|

| Astrocytes | Aβ 1-42 + Compound | Increased cell viability (62.98% vs 43.78% control) | |

| Neurons | Aβ 1-42 + Compound | Reduced apoptosis markers compared to control |

Key Findings: The compound demonstrated a protective effect on astrocytes exposed to amyloid-beta, suggesting its potential role in neuroprotection.

Synthesis and Derivatives

The synthesis of this compound involves several key steps:

- Formation of the Pyrrolidine Ring : Through cyclization reactions with appropriate starting materials.

- Functional Group Introduction : Hydroxylation and esterification processes are utilized to introduce the hydroxyl and tert-butyl groups.

The compound's derivatives have been synthesized to explore variations in biological activity based on structural modifications .

Properties

Molecular Formula |

C15H21NO3 |

|---|---|

Molecular Weight |

263.33 g/mol |

IUPAC Name |

tert-butyl (4S)-3-hydroxy-4-phenylpyrrolidine-1-carboxylate |

InChI |

InChI=1S/C15H21NO3/c1-15(2,3)19-14(18)16-9-12(13(17)10-16)11-7-5-4-6-8-11/h4-8,12-13,17H,9-10H2,1-3H3/t12-,13?/m1/s1 |

InChI Key |

HDSXAVJRWGKVDK-PZORYLMUSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H](C(C1)O)C2=CC=CC=C2 |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C(C1)O)C2=CC=CC=C2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.